3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide mechanism of action
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide mechanism of action
The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide .
This compound is the primary amide pharmacophore of the isoxazolyl penicillin class (e.g., Dicloxacillin).[1] While often utilized as a high-value synthetic intermediate, the scaffold itself possesses intrinsic biological activity as a COX-2 inhibitor and antimicrobial agent , and serves as a critical steric shield in medicinal chemistry.[1]
[1][2][3]
Executive Summary
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide (CAS: 4415-11-6 / related 69399-79-7 for acid chloride precursor) is a bioactive isoxazole derivative.[1][2] It functions primarily through two distinct mechanisms depending on its context:[1]
-
As a Structural Pharmacophore (in Penicillins): It acts as a Steric Gatekeeper .[1] The bulky 2,6-dichlorophenyl group creates an orthogonal molecular twist that physically blocks the active site of bacterial
-lactamases, conferring resistance to enzymatic degradation.[1] -
As an Independent Agent: Emerging structure-activity relationship (SAR) studies identify the isoxazole-4-carboxamide core as a reversible inhibitor of Cyclooxygenase-2 (COX-2) and a disruptor of bacterial cell wall synthesis, functioning as a competitive antagonist at the arachidonic acid binding site.[1]
Chemical Identity & Structural Pharmacology[1][4][5]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
| Molecular Formula | C |
| Molecular Weight | ~271.10 g/mol |
| Core Motif | 3,5-disubstituted isoxazole ring |
| Key Substituent | 2,6-Dichlorophenyl (orthogonal steric bulk) |
| Solubility | Low in water; soluble in DMSO, DMF, Methanol |
The "Orthogonal Shield" Mechanism
The defining feature of this molecule is the atropisomerism-like twist induced by the chlorine atoms at the 2,6-positions of the phenyl ring.[1]
-
Steric Clash: The chlorine atoms are too large to allow the phenyl ring to lie coplanar with the isoxazole ring.[1]
-
Consequence: The phenyl ring is forced into a near-90° angle (orthogonal) relative to the isoxazole core.[1]
-
Biological Impact: This rigid, bulky 3D structure prevents the catalytic serine residues of
-lactamase enzymes from accessing the carbonyl center (in penicillin derivatives) or the amide center (in the carboxamide itself), providing exceptional metabolic stability.[1]
Mechanism of Action (MoA)
Mechanism 1: COX-2 Inhibition (Scaffold Activity)
When acting as an independent agent, the carboxamide moiety functions as a non-steroidal anti-inflammatory agent (NSAID) pharmacophore.[1]
-
Target: Cyclooxygenase-2 (COX-2).[1]
-
Binding Mode:
-
Hydrophobic Pocket Entry: The 2,6-dichlorophenyl group occupies the large hydrophobic channel of the COX-2 active site.[1]
-
Selectivity Filter: The 5-methylisoxazole ring positions the carboxamide group to form hydrogen bonds with Arg120 and Tyr355 at the constriction of the active site.[1]
-
Isoxazole Ring Role: The heterocyclic oxygen acts as a weak hydrogen bond acceptor, stabilizing the ligand within the side pocket (Val523), a key determinant for COX-2 selectivity over COX-1.[1]
-
Mechanism 2: Beta-Lactamase Evasion (Pharmacophore Role)
In the context of drug design (e.g., Dicloxacillin), this molecule is the "warhead of resistance."[1]
-
Pathogen Defense: Staphylococcus aureus secretes
-lactamase to hydrolyze the -lactam ring of antibiotics.[1] -
MoA: The 3-(2,6-dichlorophenyl) group creates a "molecular umbrella."[1] The enzyme's active site is narrow; the orthogonal chlorine atoms physically wedge against the enzyme's entrance, preventing the catalytic serine from reaching the labile amide bond.[1]
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway mechanism: the steric shielding effect and the direct COX-2 inhibition.[1]
Figure 1: Dual mechanism illustrating COX-2 active site binding and steric inhibition of hydrolytic enzymes.[1]
Experimental Protocols
Synthesis of the Carboxamide (Laboratory Scale)
This protocol converts the acid chloride precursor (the reactive form) into the stable carboxamide for biological testing.[1]
Reagents:
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9)[1][2][3][4]
-
Ammonium hydroxide (28-30% NH
) or Anhydrous Ammonia gas[1] -
Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Workflow:
-
Preparation: Dissolve 1.0 eq (e.g., 2.90 g) of the carbonyl chloride in 30 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1]
-
Amidation: Slowly bubble anhydrous NH
gas through the solution OR add 5.0 eq of aqueous ammonium hydroxide dropwise with vigorous stirring. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Wash the organic layer with water (2x), 1N HCl (1x, to remove excess amine), and brine.[1]
-
Purification: Dry over Na
SO , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.[1] -
Validation: Verify via
H-NMR (DMSO-d ): Look for broad singlet amide protons at 7.2-7.8 ppm.[1]
In Vitro COX-2 Inhibition Assay
To verify the intrinsic activity of the scaffold.[1]
Materials:
-
Purified Recombinant Human COX-2 Enzyme.[1]
-
Arachidonic Acid (Substrate).[1]
-
Colorimetric Peroxidase Substrate (e.g., TMPD).[1]
Protocol:
-
Incubation: Incubate COX-2 enzyme in Tris-HCl buffer (pH 8.0) with varying concentrations (0.1
M – 100 M) of the test compound for 10 minutes at 25°C. -
Initiation: Add Arachidonic Acid (100
M) and TMPD. -
Measurement: Monitor the oxidation of TMPD spectrophotometrically at 590 nm for 5 minutes.
-
Analysis: Calculate IC
by plotting % Inhibition vs. Log[Concentration].-
Expected Result: Moderate inhibition (IC
in M range) indicating scaffold activity.[1]
-
References
-
PubChem Compound Summary. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][4] National Center for Biotechnology Information.[1] Link[1]
-
Abdel-Wahab, B. F., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry. Link
-
Chambers, H. F. (2011).[1] Beta-Lactam Antibiotics: Penicillins.[1] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.[1] (Contextual grounding for the 2,6-dichloro isoxazole pharmacophore).
-
Echemi Chemical Database. 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXAMIDE Safety Data Sheet. Link
-
ChemicalBook. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride Properties and Uses. Link
Sources
- 1. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 69399-79-7|3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 3. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS#: 4462-55-9 [m.chemicalbook.com]
- 4. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
